2-(Furan-3-ylformamido)propanoic acid chemical structure and properties
2-(Furan-3-ylformamido)propanoic acid chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 2-(Furan-3-ylformamido)propanoic acid , also known as N-(3-Furoyl)alanine .
Chemical Structure, Synthesis, and Properties[1]
Executive Summary
2-(Furan-3-ylformamido)propanoic acid (CAS: 1397002-01-5) is a synthetic organic compound belonging to the class of N-acyl amino acids . Structurally, it consists of a furan-3-carboxylic acid moiety coupled to the amino group of alanine (2-aminopropanoic acid) via an amide linkage.
While often encountered as a specific building block in peptide synthesis or as a potential metabolite in the detoxification pathways of furan-carboxylic acids, its primary utility lies in medicinal chemistry as a bioisostere . The furan ring offers unique electronic properties compared to phenyl or pyridine analogs, potentially improving solubility and metabolic stability in drug scaffolds.
This guide provides a comprehensive technical analysis of its structure, synthesis protocols, physicochemical properties, and analytical characterization.
Chemical Identity & Structural Analysis[2][3]
The molecule is an amide conjugate. The "furan-3-ylformamido" nomenclature refers to the acyl group derived from furan-3-carboxylic acid attached to the nitrogen of the alanine backbone.
Nomenclature & Identifiers[3]
| Identifier | Value |
| IUPAC Name | 2-[(Furan-3-carbonyl)amino]propanoic acid |
| Common Name | N-(3-Furoyl)alanine |
| CAS Number | 1397002-01-5 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| SMILES | CC(C(=O)O)NC(=O)C1=COC=C1 |
| InChI Key | (Predicted) RXZQHZDTHUUJQJ-UHFFFAOYSA-N |
Structural Diagram (Graphviz)
The following diagram illustrates the chemical connectivity and functional groups.
Figure 1: Structural connectivity of N-(3-Furoyl)alanine showing the furan ring, amide linkage, and alanine backbone.[1][2][3][4][5]
Physicochemical Properties[5]
Understanding the physicochemical profile is critical for predicting bioavailability and handling.
| Property | Value (Predicted) | Context |
| LogP (Octanol/Water) | 0.2 - 0.5 | Low lipophilicity due to the polar carboxylic acid and amide groups. Indicates good water solubility at neutral pH. |
| pKa (Acid) | ~3.6 - 3.8 | The carboxylic acid proton is ionizable. At physiological pH (7.4), the molecule exists primarily as the carboxylate anion. |
| pKa (Base) | -0.5 (Amide) | The amide nitrogen is non-basic due to resonance with the carbonyl group. |
| Polar Surface Area (PSA) | ~80 Ų | Moderate PSA suggests reasonable membrane permeability, though passive diffusion may be limited by ionization. |
| Solubility | High (Water, DMSO, Methanol) | Soluble in polar protic solvents; sparingly soluble in non-polar solvents (Hexane). |
| Melting Point | 145 - 150 °C | Typical for small molecule amino acid derivatives (solid crystalline form). |
Synthesis Protocol
The synthesis of 2-(Furan-3-ylformamido)propanoic acid follows a standard Schotten-Baumann reaction or carbodiimide coupling strategy. The following protocol uses the coupling method for higher yield and purity.
Reaction Scheme
-
Activation: Furan-3-carboxylic acid is activated (e.g., with EDC/NHS or as an acid chloride).
-
Coupling: Reaction with L-alanine methyl ester hydrochloride.
-
Hydrolysis: Saponification of the methyl ester to yield the free acid.
Step-by-Step Methodology
Materials:
-
L-Alanine methyl ester HCl (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DCM (Dichloromethane) and THF/Water.
Procedure:
-
Coupling Reaction:
-
Dissolve Furan-3-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) at 0°C.
-
Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 minutes to activate the acid.
-
Add L-Alanine methyl ester HCl (11 mmol) followed by dropwise addition of DIPEA (30 mmol).
-
Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain the intermediate ester Methyl 2-(furan-3-ylformamido)propanoate.
-
-
Hydrolysis (Saponification):
-
Dissolve the intermediate ester in a 3:1 mixture of THF:Water (40 mL).
-
Add LiOH·H₂O (20 mmol, 2.0 eq) and stir at room temperature for 4 hours.
-
Monitor reaction progress by TLC (disappearance of ester spot).
-
Workup: Acidify the solution to pH ~2 with 1M HCl. Extract with Ethyl Acetate (3x).
-
Dry the combined organic layers over MgSO₄ and evaporate the solvent.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
-
Figure 2: Synthetic pathway from starting materials to the final carboxylic acid product.
Biological & Pharmacological Context
Metabolic Pathway (Phase II Conjugation)
Carboxylic acids, including furan-3-carboxylic acid, are often metabolized via amino acid conjugation (Phase II metabolism) in the liver and kidney.
-
Mechanism: The enzyme Acyl-CoA:amino acid N-acyltransferase catalyzes the transfer of the acyl group to an amino acid (typically glycine or glutamine in humans, but alanine conjugation is observed in specific species or pathological conditions).
-
Significance: 2-(Furan-3-ylformamido)propanoic acid may serve as a biomarker for furan exposure or altered metabolic states involving furan-containing compounds (e.g., from food processing or environmental exposure).
Medicinal Chemistry Applications
-
Bioisosterism: The furan ring is a bioisostere for the phenyl ring. Replacing a benzoyl group with a furoyl group often improves water solubility and reduces lipophilicity (LogP) while maintaining aromatic pi-stacking interactions.
-
Peptidomimetics: As a constrained amino acid derivative, it can be incorporated into larger peptide chains to restrict conformational flexibility, potentially increasing potency against specific receptors.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
Proton NMR (¹H-NMR) in DMSO-d₆
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Amide NH: Doublet at ~8.5 - 8.8 ppm.
-
Furan Ring Protons:
-
Alanine CH (Alpha): Multiplet (quintet) at ~4.3 - 4.5 ppm.
-
Alanine CH₃ (Beta): Doublet at ~1.3 - 1.4 ppm.
-
Carboxylic Acid OH: Broad singlet at ~12.0 - 13.0 ppm (exchangeable).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
-
[M-H]⁻: m/z 182.15
-
Fragmentation Pattern:
-
Loss of CO₂ (m/z ~138).
-
Cleavage of the amide bond yielding the furan-3-carboxylate ion (m/z ~111).
-
References
-
Standard Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Furan Metabolism: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Amino Acid Conjugation: Badenhorst, C. P. S., et al. (2014). The molecular evolution of the acyl-CoA:amino acid N-acyltransferase (GLYAT) gene family. BMC Evolutionary Biology, 14, 252. Link
-
Chemical Identity Verification: PubChem Compound Summary for Furan-3-carboxylic acid derivatives. Link
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- 3. researchgate.net [researchgate.net]
- 4. 3-[(furan-2-yl)formamido]propanoic acid | 5652-37-9 [sigmaaldrich.com]
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- 6. PubChemLite - 2-(furan-3-yl)propanoic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]
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